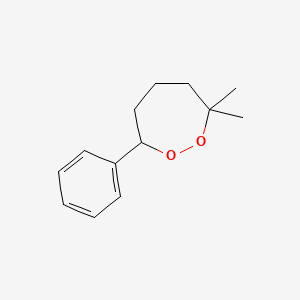

3,3-Dimethyl-7-phenyl-1,2-dioxepane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79889-26-2 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3,3-dimethyl-7-phenyldioxepane |

InChI |

InChI=1S/C13H18O2/c1-13(2)10-6-9-12(14-15-13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |

InChI Key |

VFRMLDMTZIDVOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(OO1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Mechanistic Investigations of 1,2 Dioxepane Formation and Chemical Transformations

Fundamental Mechanisms of Cyclic Peroxide Formation

The synthesis of cyclic peroxides can be influenced by several factors, including the nature of the starting materials, the reaction conditions, and the presence of catalysts. For instance, the reaction of certain diols or their derivatives with a source of peroxide is a common strategy.

Radical and Ionic Pathways in 1,2-Dioxepane (B14743426) Synthesis

The synthesis of 1,2-dioxepanes can proceed through either radical or ionic pathways, and in some cases, a combination of both known as radical-ionic processes. nih.gov

Radical Pathways: These mechanisms often involve the generation of a diradical species. For example, the reaction might be initiated by a radical initiator that abstracts a hydrogen atom, leading to a carbon-centered radical. This radical can then react with molecular oxygen (a diradical itself) to form a peroxy radical. Subsequent intramolecular cyclization can then form the 1,2-dioxepane ring. Such radical processes are often utilized in the synthesis of complex molecules and can offer a high degree of convergency. nih.govnih.gov

Ionic Pathways: Ionic mechanisms for 1,2-dioxepane formation can involve nucleophilic attack of a hydroperoxide on an electrophilic carbon or an intramolecular SN2 reaction. A notable example is the SN1-type ring closure used in the synthesis of the natural product 10,12-peroxycalamenene, where a 1,2-dioxepane ring is constructed. acs.org In this case, a carbocation intermediate is formed, which is then trapped intramolecularly by a peroxide functional group.

Catalytic Mechanisms in Peroxide Bond Formation

Catalysts play a crucial role in facilitating the formation of the peroxide bond in 1,2-dioxepanes, often by enabling milder reaction conditions and improving selectivity.

Metal-Based Catalysis: Transition metals are frequently employed as catalysts. For instance, cobalt has been used to catalyze peroxidation reactions to install the peroxide functional group. acs.org Palladium catalysts are also known to be active in the formation of hydrogen peroxide from hydrogen and oxygen, which can then be incorporated into organic molecules. acs.orgyoutube.com The mechanism on palladium surfaces often involves the adsorption and reaction of hydrogen and oxygen species. acs.org

Enzymatic Catalysis: Enzymes, such as unspecific peroxygenases, can selectively insert an oxygen atom from hydrogen peroxide into a C-H bond, producing only water as a byproduct. youtube.com While not directly forming a 1,2-dioxepane ring in one step, these enzymatic reactions can generate key intermediates for subsequent cyclization. Lipases have also been utilized in the chemoenzymatic synthesis of related diols. nih.gov

Reaction Pathways for 1,2-Dioxepane Ring Opening and Cleavage

The peroxide bond in 1,2-dioxepanes is relatively weak, making them susceptible to ring-opening and cleavage reactions under various conditions.

Reductive Cleavage Mechanisms

Reductive cleavage of the O-O bond in 1,2-dioxepanes typically leads to the formation of diols. This transformation can be achieved using a variety of reducing agents. The mechanism generally involves the transfer of electrons to the peroxide bond, leading to its homolytic or heterolytic scission. Common reducing agents include metal hydrides and phosphines. The resulting species are then protonated to yield the corresponding 1,2-diol.

Thermal and Chemical Decomposition Pathways

The thermal decomposition of cyclic peroxides like 1,2-dioxetanes, which are four-membered rings, often proceeds through the formation of a diradical intermediate after the initial cleavage of the weak O-O bond. researchgate.net This diradical can then cleave to form two carbonyl compounds. researchgate.net The stability of the dioxetane and the nature of the substituents influence the activation energy of this process. researchgate.net While specific studies on 3,3-Dimethyl-7-phenyl-1,2-dioxepane are not detailed in the provided results, analogous pathways can be inferred. Chemical decomposition can be initiated by various reagents, including acids and bases, which can catalyze the cleavage of the peroxide bond.

Rearrangement Reactions of 1,2-Dioxepane Systems

Rearrangement reactions of cyclic peroxides can lead to the formation of different cyclic or acyclic structures. These rearrangements are often driven by the release of ring strain and the formation of more stable products.

One of the most well-known rearrangement reactions involving a 1,2-diol, which can be a product of 1,2-dioxepane reduction, is the pinacol (B44631) rearrangement. libretexts.orgyoutube.com This acid-catalyzed reaction converts a 1,2-diol into a ketone. The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift then occurs to form a more stable carbocation, which is followed by deprotonation to yield the ketone. youtube.commasterorganicchemistry.com While not a direct rearrangement of the 1,2-dioxepane itself, it represents a key transformation of its reduction product.

Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethyl 7 Phenyl 1,2 Dioxepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3,3-Dimethyl-7-phenyl-1,2-dioxepane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The expected signals would correspond to the protons of the gem-dimethyl groups, the methylene (B1212753) protons on the dioxepane ring, the methine proton adjacent to the phenyl group, and the aromatic protons of the phenyl ring. The chemical shifts (δ) are influenced by the electronegativity of the adjacent peroxide oxygen atoms and the anisotropic effects of the phenyl ring.

Hypothetical ¹H NMR Data Table for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| C(3)-CH₃ | 1.0 - 1.3 | Singlet | N/A |

| C(4)-H₂ | 1.5 - 2.0 | Multiplet | - |

| C(5)-H₂ | 1.8 - 2.3 | Multiplet | - |

| C(6)-H₂ | 2.5 - 3.0 | Multiplet | - |

| C(7)-H | 4.5 - 5.0 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The signals for the carbons in the dioxepane ring would be particularly informative, with the carbons bonded to oxygen (C3 and C7) appearing at lower field (higher ppm) compared to the other methylene carbons. The presence of the gem-dimethyl groups would result in a quaternary carbon signal for C3.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(3) | 75 - 85 |

| C(3)-C H₃ | 20 - 30 |

| C(4) | 25 - 35 |

| C(5) | 20 - 30 |

| C(6) | 30 - 40 |

| C(7) | 80 - 90 |

| Phenyl-C (ipso) | 135 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the seven-membered ring, showing correlations between adjacent methylene groups and the methine proton at C7. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. researchgate.netdocbrown.info

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. docbrown.info It would be crucial for identifying the connectivity between the gem-dimethyl protons and the quaternary carbon C3, as well as linking the phenyl protons to the carbons of the dioxepane ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which would be valuable in determining the preferred conformation of the seven-membered dioxepane ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS conditions, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern would be complex due to the peroxide bond, which is prone to cleavage. Key fragmentation pathways would likely involve the loss of oxygen, cleavage of the seven-membered ring, and loss of fragments such as a methyl group or the phenyl group.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization is a softer ionization technique that results in less fragmentation than EI-MS. The primary ion observed is typically the protonated molecule, [M+H]⁺. This technique would be used to confidently confirm the molecular weight of this compound with a more prominent molecular ion species and simpler fragmentation, aiding in the initial characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are a powerful tool for predicting vibrational frequencies. nih.govnih.govmdpi.com The resulting theoretical spectra can be correlated with experimental data for confirmation. For this compound, the key expected vibrational bands are associated with the peroxide O-O bond, the C-H bonds of the methyl and phenyl groups, and the skeletal vibrations of the dioxepane ring.

The peroxide O-O stretching vibration is a characteristically weak to medium band in the IR spectrum and often a stronger band in the Raman spectrum, typically appearing in the 800-900 cm⁻¹ region. The C-H stretching vibrations of the aromatic phenyl group are expected in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the methyl groups and the dioxepane ring will appear in the 3000-2850 cm⁻¹ region. derpharmachemica.com The gem-dimethyl group should exhibit characteristic symmetric and asymmetric bending vibrations around 1380 cm⁻¹ and 1450 cm⁻¹, respectively.

Table 1: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Phenyl Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong | Medium |

| Phenyl Ring | C=C Stretch | 1600 - 1450 | Medium | Strong |

| Gem-dimethyl | Asymmetric Bend | ~1450 | Medium | Medium |

| Gem-dimethyl | Symmetric Bend | ~1380 | Medium | Weak |

| Dioxepane Ring | C-O Stretch | 1150 - 1050 | Strong | Weak |

| Peroxide | O-O Stretch | 900 - 800 | Weak to Medium | Medium to Strong |

| Phenyl Ring | C-H Out-of-plane Bend | 850 - 750 | Strong | Weak |

Note: These are predicted values based on typical ranges for the respective functional groups and may vary in the actual experimental spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound has not been publicly reported, analysis of related seven-membered ring systems and substituted peroxides can provide insight into its likely solid-state conformation. nih.govnih.govresearchgate.net

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal following its synthesis and purification. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the conformation of the 1,2-dioxepane (B14743426) ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl and dimethyl substituents. nih.gov Hirshfeld surface analysis could further be employed to investigate intermolecular interactions within the crystal lattice, such as van der Waals forces and potential weak hydrogen bonds, which govern the crystal packing. derpharmachemica.comdtic.milnih.gov

Table 2: Expected Crystallographic Parameters for this compound based on Related Structures

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. nih.gov |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. derpharmachemica.comnih.gov |

| Ring Conformation | Chair or Twist-Boat | The lowest energy conformation of the seven-membered ring. nih.gov |

| O-O Bond Length | 1.47 - 1.49 Å | Characteristic peroxide bond distance. |

| C-O Bond Length | 1.44 - 1.47 Å | Typical single bond length between carbon and oxygen. |

| Phenyl Group | Planar | The expected geometry of the aromatic ring. |

Note: These are hypothetical values based on known structures of similar heterocyclic compounds and peroxides.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar organic compounds. mdpi.comnih.govresearchgate.net For this compound, a C18 or C8 stationary phase would likely be effective. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure good separation from both more polar and less polar impurities. researchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (around 254 nm). For analytes lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag can be employed to enhance detection. researchgate.netnih.gov

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. dtic.milcopernicus.org Given the peroxide linkage, care must be taken to ensure that this compound is sufficiently stable under GC operating conditions, as thermal decomposition can occur. A direct insertion probe or the use of lower injector temperatures may be necessary. dtic.mil The use of a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate. The mass spectrum obtained from the MS detector would provide crucial information for structural confirmation, showing the molecular ion peak and characteristic fragmentation patterns. The fragmentation of cyclic peroxides in EI-MS can be complex, but would be expected to show losses of oxygen and fragments corresponding to the dimethyl and phenyl moieties. nih.govdtic.milnih.gov

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Typical Condition |

| HPLC | Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Injection Volume | 10 µL | |

| GC-MS | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C (or lower to prevent decomposition) | |

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C | |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Note: These conditions are illustrative and would require optimization for the specific analysis.

Stereochemical and Conformational Analysis of 3,3 Dimethyl 7 Phenyl 1,2 Dioxepane and Analogues

Chirality and Stereogenic Centers in 1,2-Dioxepane (B14743426) Structures

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images. The presence of one or more stereogenic centers is a common source of chirality in organic molecules. In the structure of 3,3-Dimethyl-7-phenyl-1,2-dioxepane, the carbon atom at the 7-position (C7), which is bonded to a hydrogen atom, a phenyl group, and two different carbon atoms of the ring (C6 and O1), is a stereogenic center.

The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-3,3-Dimethyl-7-phenyl-1,2-dioxepane and (S)-3,3-Dimethyl-7-phenyl-1,2-dioxepane. The maximum number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of stereogenic centers. youtube.com For this specific compound, n=1, leading to 2^1 = 2 possible stereoisomers.

In more complex analogues of 1,2-dioxepane with multiple substituents, the number of stereogenic centers can increase, leading to the possibility of diastereomers and meso compounds. youtube.com For instance, a disubstituted 1,2-dioxepane could have up to four stereoisomers if it possesses two chiral centers. youtube.com The relationship between these isomers as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) depends on the specific configuration at each chiral center. youtube.com

Determination of Absolute and Relative Configurations

Determining the absolute and relative configuration of stereogenic centers is crucial for understanding the structure-activity relationships of chiral molecules. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers, provided that a suitable single crystal can be obtained.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful method for determining the absolute configuration of chiral molecules in solution. For molecules containing hydroxyl groups, such as the 1,2-diol precursors to many cyclic peroxides, α-methoxyphenylacetic acid (MPA) is a commonly used CDA. nih.gov The alcohol is esterified with both enantiomers of MPA, creating a pair of diastereomers. Comparison of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration. researchgate.net This method has been successfully applied to determine the (R) stereochemistry of long-chain 1,2-diols isolated from bacteria. nih.gov Comparing room- and low-temperature NMR spectra of a single MPA derivative can also reveal the relative and sometimes absolute stereochemistry of 1,2-diols. researchgate.net

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the chiral molecule with plane-polarized and circularly polarized light, respectively. These methods can be used to assign the absolute configuration by comparing the experimental data with that of known standards or with theoretical calculations.

Conformational Dynamics of Seven-Membered Rings

Seven-membered rings, such as the 1,2-dioxepane ring system, are conformationally flexible and exist as a dynamic equilibrium of several low-energy forms. cdnsciencepub.com Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its heterocyclic analogues can adopt multiple conformations, including the chair (C), boat (B), twist-chair (TC), and twist-boat (TB) forms. cdnsciencepub.comacs.org These conformations are part of two pseudorotational families (chair and boat) that can interconvert. acs.org

For seven-membered rings, the twist-chair (TC) conformation is often found to be the most stable, as demonstrated in studies of cycloheptane and 1,3-dioxepane (B1593757). acs.org The conformational landscape is characterized by a series of energy minima corresponding to these shapes and the transition states that separate them.

| Conformation | Symmetry | Relative Energy (General Trend) |

|---|---|---|

| Twist-Chair (TC) | C₂ | Lowest (Often the global minimum) |

| Chair (C) | Cₛ | Higher |

| Twist-Boat (TB) | C₂ | Intermediate |

| Boat (B) | Cₛ | Intermediate |

The presence of substituents on the 1,2-dioxepane ring significantly influences the relative energies of the possible conformations and can shift the equilibrium towards a preferred form. msu.edu The steric and electronic properties of the substituents are key factors in this preference.

In this compound, the gem-dimethyl group at the C3 position introduces significant steric bulk. This substitution pattern is analogous to the 5,5-disubstitution in 1,3-dioxanes, where it can affect the ring's inversion barrier. The phenyl group at the C7 position also has a considerable steric presence. In cyclohexane systems, bulky substituents strongly prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. msu.edu A similar principle applies to seven-membered rings, where substituents in axial-like positions generally lead to higher energy conformations. cdnsciencepub.com

Therefore, the conformational equilibrium of this compound will be dictated by the arrangement that best accommodates the bulky gem-dimethyl and phenyl groups. The phenyl group at the C7 stereocenter will preferentially adopt an equatorial-like position in the most stable twist-chair conformation to minimize steric strain. The gem-dimethyl group at C3 will also influence the puckering of that side of the ring to reduce torsional and transannular strain.

Chiral Auxiliary Approaches in Asymmetric Synthesis of Related Peroxides

Asymmetric synthesis is essential for obtaining enantiomerically pure chiral compounds. One powerful strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Various chiral auxiliaries have been developed and are derived from readily available natural products like amino acids and terpenes. nih.govmdpi.com Notable examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. nih.govnih.govresearchgate.net These auxiliaries have been successfully used in a wide range of asymmetric reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.orgresearchgate.net

In the context of cyclic peroxides, chiral auxiliaries can be employed to synthesize chiral 1,2-dioxanes, which are structurally related to 1,2-dioxepanes. For instance, the asymmetric synthesis of the 1,2-dioxane (B1202867) core of peroxyplakorates has been achieved through stereospecific intramolecular alkylation, where the initial stereochemistry was set by an asymmetric aldol reaction using a chiral auxiliary. nih.govnih.gov A similar approach could be envisioned for the synthesis of enantiomerically enriched this compound. A chiral auxiliary could be used to control the formation of a chiral diol or hydroperoxide precursor, which would then be cyclized to form the desired chiral 1,2-dioxepane ring with a specific absolute configuration at the C7 center.

Theoretical and Computational Chemistry Studies on 1,2 Dioxepane Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic distribution and energy of a molecule. For 1,2-dioxepane (B14743426) systems, these calculations are crucial for assessing the stability conferred by substituents and the inherent strain of the seven-membered ring containing a weak peroxide bond.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying molecular systems. nih.gov It is based on the principle that the total energy of a system is a functional of its electron density. researchgate.net DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for relatively large molecules like 3,3-Dimethyl-7-phenyl-1,2-dioxepane.

Applications of DFT to 1,2-dioxepane systems and related heterocyclic compounds include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). For the 1,2-dioxepane ring, this involves finding the lowest energy chair, boat, or twist conformations.

Electronic Properties: Calculating properties like the distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO). scispace.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For instance, a smaller gap suggests the molecule is more likely to be reactive.

Stability Analysis: Comparing the relative energies of different isomers or conformers. DFT calculations on related seven-membered heterocycles like oxepane (B1206615) and azepane have been used to elucidate their stability and the electronic influence of heteroatoms. researchgate.netacs.org These studies show that substituent effects, such as the phenyl and dimethyl groups in this compound, can be systematically evaluated. acs.org

Below is an example of the type of data that can be generated from DFT calculations on heterocyclic systems.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Oxepane | M06-2X/def2-TZVP | -7.54 | 4.71 | 12.25 |

| Azepane | M06-2X/def2-TZVP | -6.53 | 4.52 | 11.05 |

| Thiepane | M06-2X/def2-TZVP | -6.12 | 3.11 | 9.23 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. dtic.mil These methods can be highly accurate but are often more computationally demanding than DFT.

Common ab initio approaches include:

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which can be important for accurately describing weak bonds like the O-O bond.

Post-Hartree-Fock Methods: To improve upon HF, methods like Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI) are used. princeton.edu These methods explicitly include electron correlation, leading to more accurate energy and property predictions. For example, studies on 1,3-dioxane (B1201747) have used MP2 methods to calculate conformational energies. researchgate.net

For a molecule like this compound, ab initio calculations can provide a high-fidelity description of the weak peroxide bond and help to benchmark the results obtained from DFT methods.

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For 1,2-dioxepanes, the primary reaction of interest is the thermal or photochemical decomposition, which involves the cleavage of the weak O-O bond. Computational modeling can map out the entire energy landscape of this process.

This involves:

Locating Stationary Points: The structures of reactants, products, and any intermediates are optimized.

Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Locating the TS is crucial for calculating the activation energy of the reaction.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the reactants and products.

Studies on the decomposition of related cyclic peroxides like 1,2-dioxetanone show that DFT can reveal complex, multi-step mechanisms, including the formation of diradical intermediates following the initial O-O bond cleavage. researchgate.netnih.gov For this compound, computational modeling could predict whether the decomposition is a concerted or a stepwise process and how the phenyl and dimethyl substituents influence the activation energy and the stability of any intermediates.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,2-Dioxetane Decomposition | CASPT2/CASSCF | ~22 | researchgate.net |

| 1,2-Dioxetanone Decomposition | MPWB1K/mPWKCIS | ~25-30 | nih.gov |

Prediction of Spectroscopic Parameters and Conformational Energies

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectra: The magnetic shielding tensors for atoms like ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These values are then converted into chemical shifts (δ) by comparing them to a reference compound (e.g., TMS), allowing for direct comparison with experimental NMR spectra. mdpi.com

Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies and intensities can be predicted. researchgate.net This helps in assigning the peaks observed in infrared (IR) and Raman spectra to specific molecular motions (e.g., C-H stretch, O-O stretch).

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is a powerful tool for calculating electronic excitation energies, which correspond to the absorption bands in UV-Vis spectra. mdpi.comnih.gov This can help identify the electronic transitions responsible for a molecule's color or its photochemical behavior.

Conformational Energies: The 1,2-dioxepane ring is flexible and can exist in multiple conformations (e.g., chair, twist-boat). Quantum chemical calculations can determine the relative energies of these conformers, predicting which shape is most stable and the energy barriers for interconversion between them. researchgate.net For example, DFT calculations on 1,3-dioxane have shown the chair conformer to be significantly more stable than twist conformers. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion at any temperature above absolute zero. Molecular Dynamics (MD) simulations model this dynamic behavior by solving Newton's equations of motion for the atoms in the system. nih.gov

MD simulations are particularly useful for exploring the conformational flexibility of ring systems like 1,2-dioxepane. nih.gov An MD simulation generates a trajectory—a history of atomic positions and velocities over time. nih.gov Analysis of this trajectory can reveal:

Conformational Space: The full range of shapes the molecule can adopt in solution or the gas phase.

Interconversion Pathways: The mechanisms by which the ring flips from one conformation to another (e.g., from a chair to a boat).

Thermodynamic Properties: By sampling a vast number of conformations, MD can provide ensemble averages for properties like the distribution of conformers at a given temperature. nih.gov

For a substituted ring like this compound, MD simulations could show how the bulky phenyl and gem-dimethyl groups restrict the ring's flexibility and influence the equilibrium between different conformers. Combining MD with experimental data from techniques like SAXS or NMR can provide a highly detailed picture of a molecule's dynamic behavior. biorxiv.org

Chemical Reactivity and Derivatization of 3,3 Dimethyl 7 Phenyl 1,2 Dioxepane

Reactions Involving the Endoperoxide Moiety

The endoperoxide linkage is the most reactive site in the molecule, susceptible to reduction, cleavage, and fragmentation reactions that generate a variety of products.

The oxygen-oxygen single bond in endoperoxides is relatively weak and can be cleaved under reductive conditions. This cleavage can proceed through either homolytic or heterolytic pathways, depending on the reagents and conditions employed. dntb.gov.uachemrxiv.org Heterolytic cleavage involves the unequal division of the bonding electrons, often leading to the formation of ionic intermediates. dntb.gov.ua

One common method for the reduction of saturated endoperoxides is the use of phosphines, such as triphenylphosphine (B44618) (PPh₃). nih.gov In the presence of water, saturated bicyclic endoperoxides are known to be reduced by PPh₃ to yield trans-1,n-diols. nih.gov The mechanism is thought to involve the initial formation of a cyclic phosphorane intermediate, which then undergoes heterolytic cleavage to a zwitterion. This intermediate is then attacked by water in an Sₙ2-like displacement to produce the diol. nih.gov In the case of 3,3-dimethyl-7-phenyl-1,2-dioxepane, this would be expected to yield the corresponding 1,4-diol.

Iron(II)-mediated reduction is another significant reaction pathway for endoperoxides, particularly those with antimalarial properties. numberanalytics.com This process is believed to involve the activation of the endoperoxide bridge by intracellular iron(II), leading to the formation of reactive radical species. numberanalytics.com While the specific outcomes for this compound are not detailed in the available literature, the general mechanism suggests that reaction with Fe(II) would initiate cleavage of the O-O bond.

The table below summarizes common reduction reactions applicable to endoperoxides.

| Reaction | Reagent(s) | Typical Products | Mechanism Highlights |

| Phosphine Reduction | Triphenylphosphine (PPh₃), H₂O | Diols | Biphilic insertion of PPh₃ into the O-O bond, followed by hydrolysis of the resulting phosphorane. nih.gov |

| Iron(II)-Mediated Reduction | Fe(II) salts (e.g., FeBr₂) | Carbon-centered radicals, high-valent iron-oxo species | Single electron transfer from Fe(II) to the peroxide bond, leading to O-O bond cleavage. numberanalytics.com |

The peroxide bond is susceptible to scission, which can be initiated by thermal or photochemical means, or through chemical reagents. This scission can lead to a cascade of fragmentation reactions. Homolytic cleavage, the even splitting of the O-O bond electrons, results in the formation of two radical species. chemrxiv.org

For endoperoxides, homolytic cleavage of the O-O bond is a key step in their mechanism of action in biological systems and in various chemical transformations. nih.gov This cleavage can be triggered by transition metals or by heat. The resulting diradical can then undergo further rearrangements or fragmentations. In the case of this compound, initial homolytic cleavage would produce an oxygen-centered diradical. This can lead to subsequent C-C bond cleavage, driven by the formation of more stable carbonyl compounds.

Thermally, 1,2-dioxetanes, which are four-membered ring peroxides, are known to cleave into two carbonyl fragments. pearson.com While 1,2-dioxepanes are seven-membered rings and may exhibit different fragmentation patterns, the principle of fragmenting into stable carbonyl compounds is a likely pathway.

The fragmentation of endoperoxides can also be initiated by single electron transfer, leading to heterolytic O-O bond cleavage and the formation of ionic intermediates that can then fragment. nih.gov For endoperoxides with stabilizing groups, such as a phenyl ring, the formation of carbocationic intermediates is facilitated, which can then undergo rearrangements or reactions with nucleophiles. nih.gov

| Initiation Method | Key Intermediates | Potential Products | Notes |

| Thermal Cleavage | Oxygen-centered diradicals | Carbonyl compounds | The seven-membered ring may lead to more complex fragmentation pathways compared to smaller rings. pearson.com |

| Photochemical Cleavage | Excited state diradicals | Carbonyl compounds, other rearranged products | The energy from light promotes the homolytic cleavage of the O-O bond. nih.gov |

| Metal-Induced Cleavage | Oxygen- or carbon-centered radicals | Products of radical rearrangement or trapping | Fe(II) is a common initiator, relevant in biological contexts. numberanalytics.com |

Transformations of the Phenyl and Alkyl Substituents (General Chemical Reactions)

Modifying the phenyl and alkyl substituents of this compound presents a chemical challenge due to the sensitivity of the endoperoxide bridge. However, several general organic reactions could potentially be applied, assuming conditions are carefully chosen to preserve the peroxide linkage.

The phenyl group can, in principle, undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.orguci.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq The success of these reactions would depend on the stability of the peroxide ring to the strong acids and Lewis acids typically employed. For instance, nitration is usually carried out with a mixture of nitric and sulfuric acid, which could potentially degrade the dioxepane ring. uomustansiriyah.edu.iq The substituent already on the ring (the dioxepane moiety) would direct incoming electrophiles, likely to the ortho and para positions.

Catalytic hydrogenation is a common method to reduce aromatic rings to their corresponding cycloalkanes. libretexts.orggoogle.com However, hydrogenation catalysts are also effective at reducing peroxide bonds. Therefore, selective hydrogenation of the phenyl ring without cleaving the O-O bond would be highly challenging. libretexts.org

The gem-dimethyl groups are generally unreactive. However, radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially functionalize the methyl groups or the benzylic position. uomustansiriyah.edu.iqmnstate.edu The benzylic position (C7) is activated by the phenyl ring, making it a more likely site for radical substitution.

The following table outlines general reactions for the modification of phenyl and alkyl groups, with the caveat that their application to this compound would require careful optimization to avoid peroxide degradation.

| Target Substituent | Reaction Type | Reagents | Potential Product | Challenges |

| Phenyl Group | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitrophenyl-substituted dioxepane | Harsh acidic conditions may cleave the peroxide bond. uomustansiriyah.edu.iq |

| Phenyl Group | Electrophilic Aromatic Substitution (Halogenation) | Br₂, FeBr₃ | Bromophenyl-substituted dioxepane | Lewis acid catalyst may react with the peroxide oxygens. |

| Phenyl Group | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Cyclohexyl-substituted dioxepane | Peroxide bond is also susceptible to reduction. libretexts.org |

| Alkyl/Benzylic Groups | Radical Halogenation | N-Bromosuccinimide (NBS), peroxide initiator | Brominated alkyl/benzylic dioxepane | Radical conditions could potentially initiate peroxide decomposition. mnstate.edu |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound would involve the construction of the 1,2-dioxepane (B14743426) ring with varied substituents at the 3 and 7 positions. Several general methods for the synthesis of cyclic peroxides, including 1,2-dioxanes and larger rings, can be adapted for this purpose.

A prominent method for the synthesis of related cyclic peroxides is the photooxygenation of homoallylic alcohols. researchgate.net This reaction utilizes singlet oxygen to form an intermediate γ-hydroxyhydroperoxide, which can then undergo acid-catalyzed cyclization with a ketone or aldehyde to form a 1,2,4-trioxane (B1259687) or related structures. researchgate.net A similar strategy starting with an appropriately substituted δ-hydroperoxy alcohol could potentially lead to the formation of a 1,2-dioxepane ring.

Another key strategy involves the cyclization of unsaturated hydroperoxides. For example, γ,δ-unsaturated hydroperoxides can be cyclized in the presence of a palladium(II) catalyst to afford 1,2-dioxanes. mnstate.edu Adapting the starting material to a δ,ε-unsaturated hydroperoxide could provide a route to 1,2-dioxepanes.

To synthesize analogues of this compound, one would need to start with precursors that bear the desired substituents. For example, to create analogues with different groups at the 7-position, one could start with a series of substituted styrenes to generate the corresponding phenyl-substituted fragment. To vary the substituents at the 3-position, different ketones could be used in the cyclization step if the synthetic route allows for it, or the gem-dialkyl group could be installed earlier in the synthesis of the acyclic precursor.

Below is a table of general synthetic strategies that could be applied to the synthesis of this compound analogues.

| Synthetic Strategy | Key Precursors | Key Steps | Potential for Analogue Synthesis |

| Cyclization of Unsaturated Hydroperoxides | δ,ε-Unsaturated hydroperoxides | Palladium(II)-catalyzed cyclization | Varying the substituents on the unsaturated precursor allows for diverse analogues. mnstate.edu |

| Photooxygenation followed by Cyclization | Homoallylic alcohols and related unsaturated alcohols | Reaction with singlet oxygen; acid-catalyzed cyclization | Different unsaturated alcohols and cyclization partners (ketones/aldehydes) can be used. researchgate.net |

| Ozonolysis of Unsaturated Compounds | Unsaturated compounds with appropriate functional groups | Ozonolysis to generate hydroperoxides; intramolecular cyclization | The starting alkene can be varied to introduce different substituents. |

Non Medicinal and Non Biological Applications of 1,2 Dioxepane Derivatives

Role as Intermediates in Advanced Organic Synthesis

The seven-membered ring peroxide motif present in 1,2-dioxepane (B14743426) derivatives is a challenging yet valuable structural element in organic synthesis. These compounds serve as key intermediates in the synthesis of complex natural products and other target molecules. The construction of the 1,2-dioxepane ring itself is a notable synthetic achievement, often requiring specialized methods.

One prominent example of a 1,2-dioxepane derivative as a synthetic intermediate is in the total synthesis of the sesquiterpene endoperoxide, 10,12-peroxycalamenene. acs.orgnih.govresearchgate.netacs.org This natural product, isolated from the roots of nut-grass (Cyperus rotundus), exhibits activity against Plasmodium falciparum, the parasite responsible for malaria. acs.org The synthesis of 10,12-peroxycalamenene highlights the strategic importance of forming the 1,2-dioxepane ring. A key step in its synthesis involves an SN1-type ring closure catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to construct the 1,2-dioxepane ring. acs.orgnih.govresearchgate.netacs.org This transformation underscores the ability of organic chemists to manipulate these peroxide-containing rings to achieve complex molecular architectures.

The synthesis of the 1,2-dioxepane ring can be approached through various strategies, including:

Cycloaddition of singlet oxygen to dienes: This method provides a direct route to cyclic peroxides. wikipedia.org

Cobalt-catalyzed peroxidation: This transformation can be used to install the peroxide functional group. acs.orgnih.govresearchgate.netacs.org

Intramolecular cyclization of hydroperoxides: This strategy can lead to the formation of the seven-membered ring. mdpi.com

The ability to form and subsequently modify the 1,2-dioxepane ring system makes these derivatives valuable building blocks in the synthesis of a range of complex molecules. nih.gov

Applications in Materials Science and Polymer Chemistry

The inherent reactivity of the peroxide bond in 1,2-dioxepane derivatives has led to their exploration in materials science and polymer chemistry. Their applications in this field primarily revolve around their use as initiators for polymerization and their incorporation into polymer backbones to impart specific properties.

Cyclic Peroxides as Initiators for Polymerization

Organic peroxides are widely used as radical initiators in the production of various polymers. wikipedia.orgnumberanalytics.com Upon thermal or photochemical decomposition, the weak oxygen-oxygen bond in the peroxide cleaves homolytically to generate two free radicals. These radicals can then initiate the polymerization of monomers, such as acrylates and styrenes. wikipedia.orgmdpi.com The rate of polymerization can be controlled by adjusting the temperature and the type of peroxide used. wikipedia.org

Incorporation into Polymer Backbones for Specific Material Properties

A significant area of research in polymer chemistry is the development of degradable polymers. The incorporation of labile linkages into the polymer backbone allows for the controlled degradation of the material under specific conditions. While direct examples of the incorporation of 1,2-dioxepane derivatives are not prevalent in the reviewed literature, the closely related 1,3-dioxepane (B1593757) derivatives have been successfully used for this purpose.

For instance, 2-methylene-1,3-dioxepane (B1205776) (MDO) can undergo radical ring-opening polymerization to introduce ester linkages into the polymer backbone. rsc.orgdigitellinc.com These ester groups are susceptible to hydrolysis, rendering the resulting polymer degradable. This approach has been used to synthesize degradable copolymers of MDO with vinyl acetate. rsc.org Functional terpolymers based on MDO have also been developed as platforms for biodegradable polymeric prodrugs. rsc.org

The cationic polymerization of 1,3-dioxepane has also been investigated for the synthesis of block and graft copolymers. cdnsciencepub.com The ability to form block copolymers with a central polydioxepane block opens up possibilities for creating materials with tailored properties. cdnsciencepub.com Although these examples feature 1,3-dioxepane, they demonstrate the principle of incorporating cyclic ether functionalities into polymers to achieve degradability, a concept that could potentially be extended to 1,2-dioxepane derivatives.

Potential in Agrochemicals as Fungicides

The search for new and effective agrochemicals is a continuous effort in agricultural science. Certain cyclic organic peroxides have demonstrated potential as fungicides against phytopathogenic fungi. mdpi.commdpi.com The discovery of the biological activity of natural peroxides like artemisinin (B1665778) has spurred interest in the fungicidal properties of synthetic organic peroxides. mdpi.commdpi.com

Studies have shown that various synthesized organic peroxides, including geminal bishydroperoxides and bridged 1,2,4,5-tetraoxanes, exhibit in vitro activity against important plant pathogens such as Fusarium culmorum, Rhizoctonia solani, and Alternaria solani. mdpi.com While research on the fungicidal properties of 1,2-dioxepane derivatives is not as extensive, the known activity of other cyclic peroxides suggests that this class of compounds could be a promising area for investigation.

Furthermore, research into the antifungal activity of other heterocyclic compounds containing oxygen, such as 1,3-dioxepane derivatives, has shown some promising results. flemingcollege.caresearchgate.net For example, certain enantiomerically pure 6-arylthio-1,3-dioxepan-5-ols have been identified as potential antifungal drug candidates. flemingcollege.caresearchgate.net This indicates that the broader class of dioxepanes warrants further exploration for agrochemical applications. The presence of a phenyl group in the target molecule, 3,3-Dimethyl-7-phenyl-1,2-dioxepane, is a structural feature often found in antifungal compounds. mdpi.comnih.govrsc.org

Below is a table summarizing the antifungal activity of some related heterocyclic compounds.

Table 1: Antifungal Activity of Selected Heterocyclic Compounds

| Compound Class | Example Compound | Target Fungi | Activity Level | Reference |

|---|---|---|---|---|

| Bridged 1,2,4,5-Tetraoxanes | 7-Butyl-1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane | Fusarium culmorum, Rhizoctonia solani | Moderate | mdpi.com |

| Tricyclic Monoperoxides | 3a-Butyl-3,6,7a-trimethyltetrahydro-3H,4H-3,6-epoxy acs.orgnih.gov-dioxolo[3,4-b]pyran | Alternaria solani, Phytophthora infestans | Moderate | mdpi.com |

| 1,3-Dioxepane Derivatives | Enantiomerically pure 6-arylthio-1,3-dioxepan-5-ols | Not specified | Promising | flemingcollege.caresearchgate.net |

| 1,2,4-Oxadiazole Derivatives | Compound 4f (structure in source) | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsica | Significant (EC50 values provided in source) | mdpi.com |

| 1,2,4-Triazole Derivatives | Compound 5a4 (structure in source) | Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, Botrytis cinerea | Broad-spectrum (EC50 values provided in source) | nih.gov |

Future Research Directions in 3,3 Dimethyl 7 Phenyl 1,2 Dioxepane Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research into the synthesis of 3,3-Dimethyl-7-phenyl-1,2-dioxepane should prioritize these aspects.

Current synthetic routes to 1,2-dioxepane (B14743426) skeletons often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The development of one-pot or tandem reactions that minimize intermediate purification steps would represent a significant advancement. For instance, exploring multicomponent reactions where the necessary fragments to construct the this compound scaffold are brought together in a single, efficient process is a promising avenue.

The use of environmentally benign solvents and catalysts is another critical area. Research could focus on utilizing solvents such as water, supercritical fluids, or ionic liquids, which offer greener alternatives to traditional volatile organic compounds. Furthermore, the development of recyclable catalysts, including biocatalysts or solid-supported catalysts, would enhance the sustainability of the synthesis. A hypothetical green synthesis could involve the reaction of a suitable hydroperoxide precursor with a phenyl-substituted alkene in the presence of a recyclable, solid-acid catalyst, minimizing both waste and environmental impact.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is paramount in achieving high selectivity and efficiency in chemical transformations. For the synthesis of this compound, the development of novel catalytic systems could unlock more effective and controlled reaction pathways.

Future investigations should target catalysts that can control both regioselectivity and stereoselectivity, which is particularly important when considering potential chiral applications of substituted 1,2-dioxepanes. This could involve the design of chiral Lewis acids or organocatalysts that can direct the formation of a specific enantiomer of this compound.

Moreover, photocatalysis represents a burgeoning field with the potential to offer mild and selective reaction conditions. A photocatalytic approach could involve the generation of reactive oxygen species, such as singlet oxygen, which can then react with a suitable diene precursor to form the 1,2-dioxepane ring. The development of efficient and reusable photosensitizers will be key to the success of this strategy. The table below outlines potential catalytic systems and their targeted improvements.

| Catalyst Type | Potential Precursors | Targeted Improvement |

| Chiral Lewis Acid | 4,4-Dimethyl-1-phenyl-1,5-hexadiene + O2 | Enantioselective cyclization |

| Organocatalyst | 5-Hydroperoxy-5-methyl-1-phenyl-1-hexene | Stereoselective intramolecular cyclization |

| Photocatalyst (e.g., Porphyrin-based) | 4,4-Dimethyl-1-phenyl-1,3-pentadiene + 3O2 | Mild and selective [4+2] cycloaddition |

Deeper Mechanistic Understanding via Advanced Experimental and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, a combination of advanced experimental and computational techniques can provide invaluable insights into its formation and reactivity.

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be employed to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. Isotopic labeling studies can also be instrumental in tracing the pathways of atoms throughout a reaction.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate transition state energies, and predict the most favorable mechanistic routes. Such studies can help to rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions. For example, computational models could be used to understand the factors governing the regioselectivity of the ring-closure step in the synthesis of this compound.

Investigation of New Chemical Transformations and Reactivity Patterns

The peroxide bond in 1,2-dioxepanes is a key functional group that dictates their reactivity. Exploring new chemical transformations and reactivity patterns of this compound could lead to the synthesis of novel and valuable compounds.

The controlled cleavage of the O-O bond, for instance, could be a source of reactive diradical or ionic intermediates that can participate in a variety of subsequent reactions. The presence of the phenyl and dimethyl groups on the dioxepane ring can influence the stability and reactivity of these intermediates. Research could focus on the selective reduction or oxidation of the peroxide linkage to access different product scaffolds.

Furthermore, the investigation of ring-opening and ring-rearrangement reactions of this compound under various conditions (e.g., thermal, photochemical, or acid/base catalysis) could reveal novel synthetic pathways to other heterocyclic or acyclic compounds. The table below summarizes potential transformations.

| Reaction Type | Reagents/Conditions | Potential Products |

| Reductive O-O Cleavage | PPh3 | 1,5-Diol |

| Thermal Rearrangement | Heat | Carbonyl compounds, epoxides |

| Acid-Catalyzed Ring Opening | H+ | Hydroxy ketones, aldehydes |

Expanding Non-Medicinal Application Horizons for 1,2-Dioxepanes

While much of the research on organic peroxides has been driven by their potential medicinal applications (e.g., antimalarial activity), there is a significant opportunity to explore the non-medicinal applications of 1,2-dioxepanes like this compound.

The ability of peroxides to act as a source of radicals makes them potentially useful as polymerization initiators. The specific substitution pattern of this compound could influence the rate of radical generation and the properties of the resulting polymers.

Another potential application lies in the field of materials science, where the controlled release of reactive oxygen species from the dioxepane ring could be utilized for applications such as surface modification or as oxidizing agents in specific chemical processes. Their unique reactivity could also be harnessed in the development of new sensor technologies or as components in advanced materials with tunable properties. The exploration of these non-traditional applications will require interdisciplinary collaboration and a creative approach to problem-solving.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,3-Dimethyl-7-phenyl-1,2-dioxepane, and how can reaction parameters (e.g., temperature, catalysts) be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor peroxides under controlled conditions. Optimization requires iterative testing of variables (e.g., solvent polarity, stoichiometry) using Design of Experiments (DoE) frameworks. For analogous cyclic peroxides, palladium-catalyzed dimerization has been employed, with yields improved by adjusting reaction time and ligand ratios . Kinetic studies via in-situ FTIR or HPLC monitoring can identify rate-limiting steps.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and ring conformation. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies peroxide O-O stretching modes (~800-900 cm⁻¹). For purity assessment, HPLC with UV/Vis detection (λ = 254 nm) is recommended, as outlined in chromatographic validation protocols .

Q. How can researchers assess the thermal stability of this compound under storage conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) coupled with periodic HPLC analysis quantify degradation products. For peroxides, monitor peroxide content iodometrically .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, MD simulations) are suitable for modeling the reaction mechanisms of this compound in radical-mediated processes?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can map transition states for O-O bond cleavage and radical intermediates. Molecular Dynamics (MD) simulations in explicit solvent models (e.g., water or toluene) predict solvation effects on reactivity. Cross-validate computational results with experimental EPR spectroscopy to detect radical species .

Q. How can contradictory literature data on the compound’s reactivity with nucleophiles be resolved?

- Methodological Answer : Conduct controlled kinetic studies under standardized conditions (pH, solvent, temperature). Use stopped-flow spectroscopy to capture transient intermediates. Compare results across multiple labs via collaborative reproducibility frameworks, as advocated in open-data initiatives for resolving methodological divergences .

Q. What strategies mitigate artifacts in biological assays involving this compound, such as off-target effects in cytotoxicity studies?

- Methodological Answer : Employ orthogonal assays (e.g., MTT, Annexin V staining, and caspase-3 activation) to confirm specificity. Include negative controls with structurally similar but inert analogs. Use LC-MS to verify compound stability in cell culture media, as degradation products may confound results .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational thermodynamic properties (e.g., enthalpy of formation)?

- Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) and experimental calibration (e.g., bomb calorimetry conditions). For example, in analogous tetroxane systems, discrepancies >5% were traced to incomplete combustion in calorimetry . Publish raw datasets and computational inputs to enable peer validation .

Experimental Design Tables

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.